Methyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
Description
Methyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is a benzoate ester derivative featuring three distinct substituents on the aromatic ring: a benzyloxy group (-OBn) at position 4, a chlorine atom at position 3, and an ethoxy group (-OEt) at position 5. The compound’s methyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₁₇H₁₇ClO₄, with a molecular weight of 320.74 g/mol. The parent carboxylic acid, 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid (CAS 693798-28-6), has a molecular weight of 306.74 g/mol .
Properties
Molecular Formula |
C17H17ClO4 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
methyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17ClO4/c1-3-21-15-10-13(17(19)20-2)9-14(18)16(15)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
UQKMFNIZRZVWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Dechlorinated benzoate esters.
Substitution: Amino or thio-substituted benzoate esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The benzyloxy and chloro substituents play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s uniqueness lies in the positions and types of substituents , which influence reactivity, solubility, and applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
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